molecular formula C20H21N5O5 B2723105 Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 899726-88-6

Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2723105
CAS RN: 899726-88-6
M. Wt: 411.418
InChI Key: GJNJLYWFVGPCCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • A study on the crystal structure of a related compound, azilsartan methyl ester ethyl acetate hemisolvate, reveals intricate details about molecular conformation and interactions within the crystal lattice. This research contributes to our understanding of molecular structures and can aid in the design of compounds with specific physical properties (Zhengyi Li et al., 2015).

Spectroscopic Characterization and Computational Study

  • Another investigation delved into the reactivity of newly synthesized imidazole derivatives through a combination of spectroscopic techniques and computational studies. The study highlighted the potential of these compounds in various scientific applications, including their interaction with proteins and potential as novel materials due to their hyperpolarizability (Mossaraf Hossain et al., 2018).

Antimicrobial Activities

  • Research on the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones provides insights into the potential therapeutic applications of similar compounds. The study showcases how structural modifications can influence antimicrobial efficacy, which is crucial for developing new antimicrobial agents (Pratibha Sharma et al., 2004).

N-Heterocyclic Carbenes in Catalysis

  • The utilization of N-heterocyclic carbenes in transesterification and acylation reactions highlights the catalytic capabilities of imidazole-related compounds. Such studies are valuable for synthetic chemistry, offering efficient pathways for esterification processes (G. Grasa et al., 2002).

properties

IUPAC Name

methyl 2-[6-(2-ethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-5-30-14-9-7-6-8-13(14)25-12(2)10-23-16-17(21-19(23)25)22(3)20(28)24(18(16)27)11-15(26)29-4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNJLYWFVGPCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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